molecular formula C18H13ClO4 B13139839 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione CAS No. 112723-07-6

1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione

Cat. No.: B13139839
CAS No.: 112723-07-6
M. Wt: 328.7 g/mol
InChI Key: MHMAJLSSOSZGIJ-UHFFFAOYSA-N
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Description

1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a 2-chloroallyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

    Introduction of the 2-Chloroallyl Group: The 2-chloroallyl group is introduced through an etherification reaction. This involves reacting the methoxyanthracene-9,10-dione with 2-chloroallyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The chloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized anthraquinone derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to various biological effects.

    Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    1-Hydroxyanthraquinone: Similar structure but lacks the chloroallyl and methoxy groups.

    2-Chloroanthraquinone: Contains a chloro group but lacks the allyl and methoxy groups.

    4-Methoxyanthraquinone: Contains a methoxy group but lacks the chloroallyl group.

Uniqueness: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is unique due to the presence of both the 2-chloroallyl and methoxy groups, which confer distinct chemical and biological properties

Biological Activity

1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClO3C_{15}H_{13}ClO_3, with a molecular weight of approximately 288.72 g/mol. The compound features a methoxy group and a chloropropenyl ether substituent, which are pivotal for its biological activity.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer effects. Specifically, studies have shown that compounds structurally related to this compound can induce cytotoxicity in various cancer cell lines.

Case Study: Cytotoxic Effects
A study involving synthesized anthraquinone derivatives demonstrated that they exhibited cytotoxic effects against:

  • MCF-7 (Breast Cancer)
  • PC-3 (Prostate Cancer)
  • HepG2 (Liver Cancer)

The IC50 values for these compounds ranged significantly depending on the specific structure and substituents present, with some derivatives showing IC50 values as low as 10 µM, indicating potent activity against cancer cells .

The mechanisms by which anthraquinones exert their anticancer effects include:

  • Induction of Apoptosis : Anthraquinones can activate apoptotic pathways in cancer cells. For instance, they may upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.
  • Inhibition of Tumor Growth : In vivo studies have indicated that these compounds can significantly reduce tumor size in animal models.

Antimicrobial Activity

In addition to anticancer properties, anthraquinones have demonstrated antimicrobial activity against both bacteria and fungi. For example:

  • Antibacterial Effects : The compound showed mild antibacterial properties against Gram-positive and Gram-negative bacteria when compared to standard antibiotics like streptomycin.
  • Antifungal Activity : Some derivatives exhibited antifungal properties, although these were generally less pronounced than their antibacterial effects .

Research Findings Summary Table

Biological ActivityCell Line/OrganismIC50 (µM)Mechanism
AnticancerMCF-710Apoptosis induction
AnticancerPC-315Cell cycle arrest
AnticancerHepG220Tumor growth inhibition
AntibacterialE. coli>100Disruption of cell wall
AntifungalC. albicans>50Membrane disruption

Properties

CAS No.

112723-07-6

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

1-(2-chloroprop-2-enoxy)-4-methoxyanthracene-9,10-dione

InChI

InChI=1S/C18H13ClO4/c1-10(19)9-23-14-8-7-13(22-2)15-16(14)18(21)12-6-4-3-5-11(12)17(15)20/h3-8H,1,9H2,2H3

InChI Key

MHMAJLSSOSZGIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OCC(=C)Cl)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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